Naphthalen-1-yl (4-iodophenyl)carbamate
Description
Naphthalen-1-yl (4-iodophenyl)carbamate is a synthetic carbamate compound featuring a naphthalene core linked via a carbamate group to a 4-iodophenyl substituent. Carbamates are well-known for their diverse biological activities, including enzyme inhibition and antimicrobial properties, often modulated by substituent variations on the aromatic rings .
Properties
Molecular Formula |
C17H12INO2 |
|---|---|
Molecular Weight |
389.19 g/mol |
IUPAC Name |
naphthalen-1-yl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C17H12INO2/c18-13-8-10-14(11-9-13)19-17(20)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) |
InChI Key |
HZXWVBAFSTXTGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE typically involves the reaction of 1-naphthol with 4-iodophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
1-Naphthol+4-Iodophenyl isocyanate→1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE
Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The naphthyl group can undergo oxidation to form naphthoquinone derivatives, while reduction can lead to the formation of dihydronaphthalene derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield 1-naphthol and 4-iodophenylamine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE involves its interaction with molecular targets such as enzymes. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt normal biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Key Carbamate Derivatives and Their Properties
Halogen Substituents
- Iodine vs. However, steric bulk may reduce activity against certain targets, as seen in MRSA isolates where longer alkyl chains (e.g., heptyl) in carbamates improved bactericidal activity up to a cutoff point .
- Anticholinesterase Activity: Para-substituted carbamates with Cl groups in indanone-chalcone hybrids showed higher AChE inhibition (IC50: 0.12–0.45 µM) than meta-substituted analogs, suggesting the iodine atom in the para position of the target compound could similarly enhance enzyme interaction .
Alkyl vs. Aryl Substituents
- Methyl and Ethyl Groups: Methyl carbamates (e.g., Carbaryl) exhibit cholinesterase inhibition but lower antistaphylococcal activity compared to aryl-substituted analogs. Ethyl carbamates in trichlorophenyl derivatives demonstrated nanomolar MICs against S. aureus, highlighting the balance between lipophilicity and steric effects .
- Aryl vs. Alkyl Chains : Aryl groups (e.g., 4-phenylbutyl) in carbamates showed reduced activity against S. aureus compared to linear alkyl chains, likely due to increased rigidity and reduced membrane integration .
Physicochemical and Pharmacokinetic Properties
Table 2: Lipophilicity and Solubility Trends
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